1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Overview
Description
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a cyclohexane ring substituted with an amine group and a trifluoromethylphenyl group.
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and 3-(trifluoromethyl)aniline.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amine. Common reagents used include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated amines.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine can be compared with other similar compounds:
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-thiol: The presence of a thiol group imparts distinct chemical behavior, particularly in redox reactions.
This compound hydrochloride: This salt form of the compound has enhanced solubility in water and is often used in biological studies.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12(17)7-2-1-3-8-12/h4-6,9H,1-3,7-8,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNVYIKUWTTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258072 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125802-23-5 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125802-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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